molecular formula C20H19NO5 B247084 (4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No. B247084
M. Wt: 353.4 g/mol
InChI Key: AMIPBNQBLVFJNS-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione, also known as HPPD, is a synthetic compound that has been extensively studied for its various biological and pharmacological properties. HPPD is a pyrrolidine-2,3-dione derivative that exhibits a wide range of therapeutic applications in the field of medicine and biochemistry.

Mechanism of Action

The mechanism of action of (4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways involved in oxidative stress, inflammation, and cell proliferation. (4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species, which are known to play a crucial role in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to possess potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. (4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione has also been shown to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. (4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione is also stable and can be stored for extended periods without significant degradation. However, the use of (4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione in laboratory experiments is limited by its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on (4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione. One potential area of research is the development of novel (4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione derivatives with improved pharmacological properties. Another potential area of research is the investigation of the potential of (4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully elucidate the mechanism of action of (4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione and its potential clinical applications.

Synthesis Methods

The synthesis of (4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione involves the condensation of 2-methoxybenzaldehyde and pyrrolidine-2,3-dione in the presence of an appropriate catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is subsequently hydrolyzed to yield (4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione.

Scientific Research Applications

(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione has been studied extensively for its various biological and pharmacological properties. It has been shown to exhibit a wide range of therapeutic applications in the field of medicine and biochemistry. (4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

Product Name

(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C20H19NO5/c1-26-15-10-6-5-9-14(15)17-16(18(23)13-7-3-2-4-8-13)19(24)20(25)21(17)11-12-22/h2-10,17,22-23H,11-12H2,1H3/b18-16+

InChI Key

AMIPBNQBLVFJNS-FBMGVBCBSA-N

Isomeric SMILES

COC1=CC=CC=C1C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCO

SMILES

COC1=CC=CC=C1C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO

Canonical SMILES

COC1=CC=CC=C1C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO

Origin of Product

United States

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